molecular formula C21H13ClN4O B2892696 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380390-21-6

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2892696
CAS RN: 380390-21-6
M. Wt: 372.81
InChI Key: RHMFUWMNDNQAKT-UHFFFAOYSA-N
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Description

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13ClN4O and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Photophysical Properties : A study by Singh, Sindhu, and Khurana (2015) explored the synthesis and photophysical properties of novel chloroquinoline-based chalcones, which are closely related to the chemical compound . They characterized these compounds using NMR, mass spectra, and X-ray diffraction study. The study particularly focused on the absorbance, fluorescence spectra, and quantum yield in methanol, providing insights into their photophysical behavior (Singh, Sindhu, & Khurana, 2015).

  • Enantioselective Addition to Acylpyridinium Salts : Sun et al. (2007) investigated the CuI/bis(oxazoline)-catalyzed addition of propiolates and terminal ynones to acylpyridinium salts, which are structurally related to the compound of interest. This study revealed the importance of the carbonyl group adjacent to the alkyne moiety for enantioselectivity and led to the short synthesis of indolizidines (Sun, Yu, Ding, & Ma, 2007).

  • Synthesis of Quinolone Derivatives : Research by Izzo and Lee (1988) detailed the synthesis of quinolone carboxylic esters, closely related to the target compound. Their work demonstrated the formation of a carbon-nitrogen ylid and provided evidence through X-ray analysis, contributing to the understanding of the reactivity of the methylene bridge in these compounds (Izzo & Lee, 1988).

  • Evaluation as Corrosion Inhibitors : Kadhim et al. (2017) evaluated compounds structurally similar to the target compound for their corrosion inhibition properties on mild steel. They found that the inhibition efficiency depended on the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting its potential application in materials science (Kadhim et al., 2017).

  • Antimicrobial Applications : Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including quinazolinones and evaluated their in vitro antibacterial and antifungal activities. This study is relevant as it demonstrates the potential biomedical applications of compounds structurally similar to the target chemical (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c1-12-6-7-13-9-14(19(22)24-18(13)8-12)10-15(11-23)20-25-17-5-3-2-4-16(17)21(27)26-20/h2-10H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFUWMNDNQAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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